![molecular formula C18H18N4O5 B2474067 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 1798043-82-9](/img/structure/B2474067.png)
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C18H18N4O5 and its molecular weight is 370.365. The purity is usually 95%.
BenchChem offers high-quality N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Coordination Complexes and Antioxidant Activity
The study of coordination complexes constructed from pyrazole-acetamide derivatives, including those related to the N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide structure, has revealed significant insights into their synthesis, characterization, and potential applications. These complexes exhibit unique supramolecular architectures through hydrogen bonding interactions and possess notable antioxidant activity. Such properties suggest their potential utility in pharmaceutical applications where antioxidant properties are desired. For detailed study, refer to the work of Chkirate et al. (2019) in the Journal of Inorganic Biochemistry here.
Anticancer Activity
Research into 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives, which are structurally related to the compound , has identified compounds with appreciable anticancer activity. One compound, in particular, demonstrated cancer cell growth inhibition against eight cancer cell lines, highlighting the potential of these derivatives as leads in the development of new anticancer agents. This research by Al-Sanea et al. (2020) in the Russian Journal of Organic Chemistry presents a foundation for further exploration of similar compounds in oncological research here.
Antitumor and Anti-Lung Cancer Activity
The investigation into benzopyranylamine compounds and fluoro-substituted benzo[b]pyran derivatives, including studies on analogs closely related to the compound of interest, has unveiled promising antitumor activities. These compounds have shown efficacy against human breast, CNS, and colon cancer cell lines in vitro, as well as specific activity against lung cancer. Such findings underscore the potential therapeutic applications of these compounds in treating various cancers. Jurd (1996) in the Journal of Heterocyclic Chemistry and Hammam et al. (2005) in ChemInform provide insights into these activities here and here.
Synthesis and Antimicrobial Activity
Further research into heterocycles incorporating the antipyrine moiety has led to the development of compounds with notable antimicrobial activities. These studies not only expand the understanding of the synthetic routes and structural diversity of such compounds but also highlight their potential as antimicrobial agents. This area of research is exemplified by the work of Bondock et al. (2008) in the European Journal of Medicinal Chemistry, demonstrating the broad spectrum of biological activities that compounds related to N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide may possess here.
Mecanismo De Acción
Target of Action
It has been suggested that the compound exhibits moderate to weak inhibition ofcholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neurotransmission and inflammation, respectively.
Mode of Action
The compound’s interaction with its targets, particularly cholinesterases and lipoxygenase enzymes, suggests that it may inhibit these enzymes, thereby modulating their activity . This could result in changes to neurotransmission and inflammatory responses.
Biochemical Pathways
The compound’s inhibition of cholinesterases suggests that it may affect the cholinergic pathway , which is involved in neurotransmission. By inhibiting cholinesterases, the compound could potentially increase the availability of the neurotransmitter acetylcholine, enhancing cholinergic signaling .
Similarly, the compound’s inhibition of lipoxygenase enzymes suggests that it may affect the arachidonic acid pathway , which is involved in inflammation. By inhibiting lipoxygenase, the compound could potentially decrease the production of leukotrienes, reducing inflammatory responses .
Pharmacokinetics
It is known that the compound’s structure includes a1,4-benzodioxin moiety , which may influence its pharmacokinetic properties.
Result of Action
Given its potential inhibitory effects on cholinesterases and lipoxygenase enzymes, it may modulate neurotransmission and inflammatory responses .
Propiedades
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5/c23-16(10-22-17(24)5-6-18(22)25)20-12-7-19-21(8-12)9-13-11-26-14-3-1-2-4-15(14)27-13/h1-4,7-8,13H,5-6,9-11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGAKUXHDULJMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Azaspiro[3.4]octan-7-ylmethanol](/img/structure/B2473984.png)
![Methyl 4-((4-oxo-9-(pyridin-3-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2473988.png)
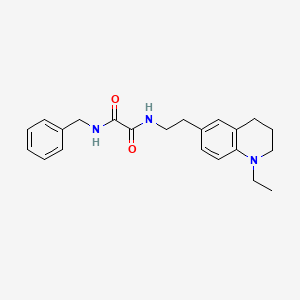
![(3,4-Difluorophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2473993.png)
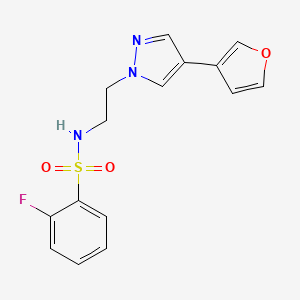
![1-methyl-1H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B2473997.png)
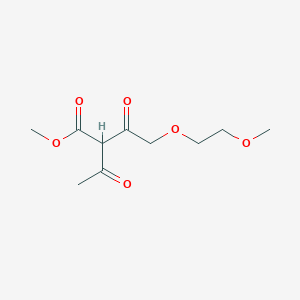
![N-[[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2474000.png)

![1-[(E)-But-2-enoyl]azetidine-2-carboxamide](/img/structure/B2474002.png)
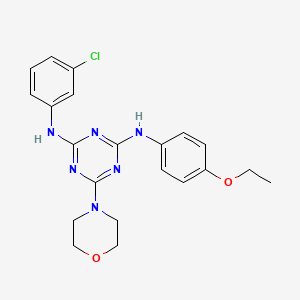
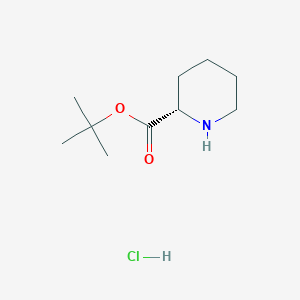
![Diethyl 1,3-dimethyl-6-oxo-2-phenyl-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate](/img/structure/B2474005.png)
![2-[(2S,4S)-2-(Aminomethyl)-4-fluoropyrrolidin-1-yl]acetamide dihydrochloride](/img/structure/B2474006.png)